2-chloro-6-(trifluoromethoxy)benzyl alcohol
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Overview
Description
2-Chloro-6-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired benzyl alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or trifluoromethoxy groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 2-Chloro-6-(trifluoromethoxy)benzaldehyde or 2-chloro-6-(trifluoromethoxy)benzoic acid.
Reduction: Removal of the chloro or trifluoromethoxy groups to yield simpler benzyl alcohol derivatives.
Substitution: Products with various functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-6-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-(trifluoromethoxy)benzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl alcohol
- 2-(Trifluoromethyl)benzyl alcohol
- 2-Chloro-6-(trifluoromethoxy)benzyl bromide
Uniqueness
2-Chloro-6-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a chloro group and a trifluoromethoxy group, which impart distinct chemical properties
Properties
IUPAC Name |
[2-chloro-6-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITKDFUMVLOUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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